molecular formula C14H10O3 B3021503 2-(4-Hydroxy-phenyl)benzofuran-5-OL CAS No. 52814-86-5

2-(4-Hydroxy-phenyl)benzofuran-5-OL

Cat. No. B3021503
Key on ui cas rn: 52814-86-5
M. Wt: 226.23 g/mol
InChI Key: SNNNDCMXZYWCCI-UHFFFAOYSA-N
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Patent
US06774248B2

Procedure details

A solution of 3-Fluoro anisole (2 g, 16 mmol) and 2,5-dimethoxyphenacetyl chloride in dichloroethane (50 mL) was treated with AlCl3 (2.3 g, 18 mmol) and stirred at rt until TLC analysis indicated reaction was complete. The reaction was worked up by adding a 2 N HCl aq solution to the reaction (slowly) and washing with saturated NaHCO3 aq, brine and drying over MgSO4. After filtering, the EtOAc was concentrated and chromatographed on silica gel (EtOAc/hexanes 1:4) to yield 1 gram of the acylated intermediate 76 as well as an isomer as an oily solid that was used as is for the next reaction step. All of 76 from the previous step (1 g, 3.3 mmol) was heated with pyr-HCl at 180° C.-200° C. until TLC indicated reaction completion. The reaction was worked up by partitioning between 2 N HCl aq and EtOAc and washing the EtOAc with saturated NaHCO3, brine, and drying over MgSO4. The solution was filtered, concentrated and chromatographed on silica gel to yield 0.48 g of impure pdt 77. The product thus obtained was recrystallized from EtOAc/hexanes to yield desired product plus a small amt of unidentified impurity: Mp=218-222° C.; 1H NMR (DMSO-d6) δ 10.39 (s, 1 H), 9.20 (s, 1 H), 7.74 (t, 1 H, J=8.7 Hz), 7.37 (d, 1 H, J=8.8 Hz), 6.96-6.94 (m, 2 H), 6.79-6.70 (m, 3 H); MS 243 (M−H)−.
Name
76
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[CH:5][C:4]=1[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([O:20]C)=[CH:16][C:15]=1F)=[O:13].Cl>>[OH:20][C:17]1[CH:18]=[CH:19][C:14]([C:12]2[O:13][C:3]3[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=3[CH:11]=2)=[CH:15][CH:16]=1

Inputs

Step One
Name
76
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)CC(=O)C1=C(C=C(C=C1)OC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as is for the next reaction step
CUSTOM
Type
CUSTOM
Details
reaction completion
CUSTOM
Type
CUSTOM
Details
by partitioning between 2 N HCl aq and EtOAc
WASH
Type
WASH
Details
washing the EtOAc with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
to yield 0.48 g of impure pdt 77
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1OC2=C(C1)C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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